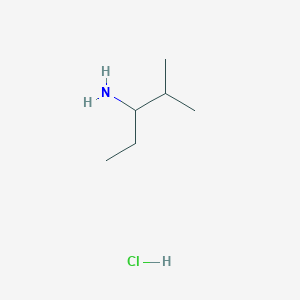

2-Methylpentan-3-amine hydrochloride

Description

Significance and Research Context of Branched Alkyl Amine Hydrochlorides

Branched alkyl amines, particularly chiral amines, are recognized as vital structural motifs and building blocks in a vast array of biologically active compounds. nih.govresearchgate.net Their presence is prominent in natural products, agrochemicals, and a significant percentage of small-molecule pharmaceuticals. nih.govresearchgate.net The specific three-dimensional arrangement (stereochemistry) of these molecules is often essential for their biological activity. springernature.com

The research significance of this class of compounds can be attributed to several key areas:

Pharmaceutical Synthesis: Chiral amines are indispensable intermediates in the synthesis of complex drug molecules. researchgate.netmdpi.com It is estimated that 40-45% of small-molecule pharmaceuticals contain chiral amine fragments. nih.gov The branched nature of the alkyl chains can influence the molecule's interaction with biological targets, such as enzymes and receptors.

Asymmetric Catalysis: They are frequently used as resolving agents or as foundational structures for creating chiral auxiliaries and ligands. nih.gov These are then employed in asymmetric synthesis to produce other chiral molecules with high purity.

Materials Science: Short-chain aliphatic amines and their derivatives are essential intermediates in the production of polymers, detergents, fabric softeners, and corrosion inhibitors. researchgate.net

The hydrochloride salt form is particularly important as it imparts water solubility to often nonpolar organic molecules, which enhances their bioavailability in pharmaceutical contexts and simplifies handling in aqueous reaction systems. spectroscopyonline.com

Scope of Academic Inquiry for 2-Methylpentan-3-amine (B3370821) Hydrochloride

Direct academic research focusing on the specific properties or applications of 2-Methylpentan-3-amine hydrochloride is limited. Its primary role in the scientific community appears to be that of a specialized chemical building block, available for research and synthesis purposes. biosynth.com While it is not the subject of extensive independent study, its structural features make it a relevant intermediate for constructing more complex molecules in medicinal and chemical research.

The compound is characterized by its specific stereochemistry, existing as (3S) and (3R) enantiomers. This enantiomeric purity is critical for its use in asymmetric synthesis, where precise control over the spatial orientation of atoms is required. vulcanchem.com The basic physicochemical and structural properties of the compound have been documented and are presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₆ClN |

| Molecular Weight | 137.65 g/mol |

| CAS Number | 196930-00-4 ((3S)-enantiomer) biosynth.com |

| IUPAC Name | (3S)-2-methylpentan-3-amine;hydrochloride |

Data sourced from commercial and database entries. biosynth.com

Historical Development of Related Amine Research Methodologies

The methodologies for synthesizing and analyzing amines have evolved significantly, reflecting broader advancements in organic chemistry.

Synthesis Methodologies: Historically, the synthesis of primary amines relied on several classical methods. The reaction of alkyl halides with ammonia (B1221849) was a direct approach, but often resulted in a mixture of primary, secondary, and tertiary amines, making purification difficult. britannica.com To overcome this, the Gabriel synthesis , using phthalimide, was developed to produce primary amines with high selectivity. fiveable.me Another foundational method is the reduction of nitrogen-containing functional groups, such as nitro compounds, nitriles, and oximes, often using catalytic hydrogenation or metal-acid reductions. britannica.com

A pivotal development was reductive amination , the reaction of aldehydes or ketones with ammonia or amines in the presence of a reducing agent. researchgate.net The mechanism, first proposed in 1939, involves the initial dehydrogenation of an alcohol to a carbonyl compound, followed by imine formation and subsequent hydrogenation. mdpi.com Early industrial methods often involved reacting alcohols with ammonia at high temperatures over metal oxide catalysts. britannica.com

More recent advancements have focused on improving efficiency, selectivity, and sustainability. This includes the development of sophisticated transition-metal catalysts (e.g., using rhodium or iridium) for asymmetric hydrogenation of imines, which allows for the creation of chiral amines with high enantiomeric purity. nih.gov Biocatalysis, using enzymes like transaminases for the amination of ketones, has also emerged as a powerful and environmentally benign method for producing optically pure amines. mdpi.com

Analytical Methodologies: The characterization of amines and their salts has also progressed. Early methods relied on wet chemistry titrations for quantification. bre.com The advent of spectroscopic techniques revolutionized the field. Infrared (IR) spectroscopy became a key tool, as the hydrochloride salts of amines exhibit characteristic intense and broad N-H stretching peaks that distinguish them from their free base forms. spectroscopyonline.com

Chromatography provided the means to separate and analyze complex amine mixtures. Gas chromatography (GC) was adapted for amine analysis, though challenges with the reactivity and polarity of these compounds required the development of specialized columns and techniques. bre.comacs.org High-performance liquid chromatography (HPLC), often involving pre-column derivatization to attach a fluorescent tag to the amine, became a highly sensitive and selective method for analysis, especially for biological samples. nih.govhelsinki.fi More recently, the coupling of chromatography with mass spectrometry (MS) has allowed for highly accurate identification and quantification, even without derivatization. helsinki.finih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methylpentan-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-4-6(7)5(2)3;/h5-6H,4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELJVUCNNBUHJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210688-96-2 | |

| Record name | 2-methylpentan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 2 Methylpentan 3 Amine Hydrochloride

Direct Synthetic Routes

Direct synthetic routes aim to construct the target amine from readily available precursors, often involving the formation of the carbon-nitrogen bond as a key step.

Reductive Amination Strategies

Reductive amination is a highly effective and widely utilized method for synthesizing amines from carbonyl compounds. masterorganicchemistry.com This process involves two main stages: the initial reaction of a ketone or aldehyde with ammonia (B1221849) to form an imine intermediate, followed by the reduction of this imine to the corresponding amine. lumenlearning.com This can be performed as a two-step process or, more commonly, as a one-pot reaction where the imine is reduced as it is formed. masterorganicchemistry.com

Ketone Precursor Pathways

The most direct approach for synthesizing 2-methylpentan-3-amine (B3370821) via reductive amination starts with the corresponding ketone, 2-methyl-3-pentanone. lumenlearning.com In this pathway, the ketone reacts with ammonia under mildly acidic conditions to form the intermediate 2-methylpentan-3-imine. This imine is then reduced to yield the final primary amine product.

The reaction can be summarized as follows:

Imine Formation: The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-methyl-3-pentanone. This is followed by dehydration (loss of a water molecule) to form the C=N double bond of the imine.

Reduction: The imine intermediate is subsequently reduced to the amine. This reduction can be accomplished using various hydride reducing agents. Common laboratory-scale reagents for this step include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine (iminium ion) in the presence of the starting ketone. masterorganicchemistry.comorganicreactions.org

| Role | Compound Name | Chemical Formula | Key Function |

|---|---|---|---|

| Carbonyl Precursor | 2-Methyl-3-pentanone | C₆H₁₂O | Provides the carbon skeleton for the final amine. |

| Nitrogen Source | Ammonia | NH₃ | Provides the amino group for the final product. |

| Reducing Agent (Example) | Sodium Cyanoborohydride | NaBH₃CN | Selectively reduces the imine intermediate to an amine. |

| Final Product | 2-Methylpentan-3-amine | C₆H₁₅N | The target primary amine. |

Aldehyde Precursor Variations

While less direct, 2-methylpentan-3-amine can be synthesized from aldehyde precursors. This pathway does not involve the direct amination of an aldehyde to form the final product, but rather uses aldehydes as building blocks to first construct the required ketone precursor, 2-methyl-3-pentanone.

A common method involves a Grignard reaction. For example, propanal can be reacted with an isopropylmagnesium halide (a Grignard reagent, which is itself typically prepared from an isopropyl halide like 2-bromopropane). The nucleophilic isopropyl group from the Grignard reagent adds to the carbonyl carbon of propanal. Subsequent acidic workup yields the secondary alcohol, 2-methyl-3-pentanol. This alcohol is then oxidized using a standard oxidizing agent (e.g., chromic acid or pyridinium (B92312) chlorochromate, PCC) to produce 2-methyl-3-pentanone.

Once the ketone is synthesized, it can be converted to 2-methylpentan-3-amine using the reductive amination strategy described in the previous section (2.1.1.1).

Catalytic Reduction Approaches (e.g., Ru/C catalysis)

The reduction of the imine intermediate can also be achieved through catalytic hydrogenation, which is a common industrial method. frontiersin.org In this approach, hydrogen gas (H₂) is used as the reductant in the presence of a heterogeneous metal catalyst. This method avoids the use of stoichiometric metal hydride reagents, making it more atom-economical. nih.gov

The process is mechanistically similar to the hydride reduction, where the ketone and ammonia first form the imine on the catalyst surface, which is then hydrogenated. A variety of catalysts are effective for this transformation, including Raney nickel (Ra-Ni), cobalt, platinum (Pt), palladium (Pd), and ruthenium (Ru), often supported on a high-surface-area material like activated carbon (C) or alumina (B75360) (Al₂O₃). nih.govresearchgate.net Ruthenium-based catalysts, such as Ru/C, are known for their high activity and applicability in the reductive amination of diverse carbonyl compounds with ammonia. researchgate.net

| Catalyst | Typical Support | General Characteristics |

|---|---|---|

| Raney Nickel (Ra-Ni) | None (Sponge-like alloy) | Cost-effective and widely used, but can require high pressures/temperatures. |

| Palladium (Pd) | Carbon (Pd/C) | Highly active, often operates under milder conditions. A precious metal. |

| Ruthenium (Ru) | Carbon (Ru/C) | Very effective for aminating a broad range of ketones and aldehydes with ammonia. researchgate.net A precious metal. |

| Cobalt (Co) | Various | A non-noble metal catalyst that can show high selectivity under optimized conditions. nih.gov |

Alkylation-Based Synthesis Considerations

An alternative strategy for forming the C-N bond is through the direct alkylation of ammonia with an appropriate alkyl halide, such as 3-chloro-2-methylpentane (B1655563) or 3-bromo-2-methylpentane. This reaction proceeds via a nucleophilic aliphatic substitution (Sₙ2) mechanism, where ammonia acts as the nucleophile. libretexts.org

However, this method has significant practical limitations. The primary amine product is also a nucleophile and can compete with ammonia to react with the alkyl halide. libretexts.orgwikipedia.org This leads to a mixture of the primary amine, the secondary amine (di-(2-methylpentan-3-yl)amine), the tertiary amine, and even the quaternary ammonium (B1175870) salt. libretexts.org To favor the formation of the primary amine, a large excess of ammonia must be used to increase the probability that an alkyl halide molecule will react with ammonia rather than the product amine. lumenlearning.comyoutube.com Due to this lack of selectivity, direct alkylation is often a less preferred laboratory method for preparing pure primary amines compared to reductive amination. wikipedia.org

Multi-step Synthetic Sequences from Amino Acid/Alcohol Precursors

More elaborate, multi-step syntheses can produce 2-methylpentan-3-amine from precursors like specific alcohols or amino acids.

The synthesis from an alcohol precursor would start with 2-methyl-3-pentanol. nih.gov Since the hydroxyl (-OH) group is a poor leaving group, it must first be converted into a better one. chemistrysteps.com This can be achieved by converting the alcohol to a tosylate (-OTs) or mesylate (-OMs) ester, or by converting it directly to an alkyl halide (e.g., using SOCl₂ or PBr₃). chemistrysteps.com The resulting compound, now activated for nucleophilic substitution, can be reacted with a nitrogen nucleophile. Using sodium azide (B81097) (NaN₃) followed by reduction (e.g., with LiAlH₄ or catalytic hydrogenation) is a reliable method that avoids the overalkylation problems associated with using ammonia directly. chemistrysteps.com Alternatively, direct amination of alcohols is possible using "hydrogen-borrowing" catalysis, where a catalyst temporarily removes hydrogen from the alcohol to form a ketone in situ, which then undergoes reductive amination with ammonia. mdpi.comnih.gov

A hypothetical route from an amino acid precursor could start with L-isoleucine (2-amino-3-methylpentanoic acid), which possesses the required carbon skeleton. nih.gov This complex transformation would require several steps, such as:

Protection of the existing amino group.

Reduction of the carboxylic acid functional group to a primary alcohol.

Conversion of the resulting hydroxyl group into a good leaving group.

Removal of the leaving group via reduction (deoxygenation).

Deprotection of the amino group to yield the final product. This pathway is significantly more complex and less efficient than direct amination routes from ketone precursors.

Protection Group Strategies

In the multi-step synthesis of complex molecules containing amine functionalities, it is often necessary to temporarily mask the amine group to prevent it from undergoing undesired reactions. libretexts.orgresearchgate.net The high nucleophilicity and basicity of amines make them susceptible to reaction with a wide range of reagents, including electrophiles like alkylating and acylating agents. libretexts.org A protecting group strategy involves the introduction of a group that reduces the amine's reactivity, is stable under the desired reaction conditions, and can be removed cleanly in a later step to regenerate the free amine. masterorganicchemistry.comorganic-chemistry.org

Carbamates are among the most widely used protecting groups for amines due to their ability to be installed and removed under relatively mild conditions. masterorganicchemistry.com They effectively decrease the nucleophilicity of the nitrogen atom by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. youtube.com Another common class of protecting groups is sulfonamides, formed by reacting the amine with a sulfonyl chloride. youtube.com

Table 1: Common Amine Protecting Groups and Strategies

| Protecting Group | Reagent for Installation | Common Deprotection Conditions |

|---|---|---|

| tert-butyloxycarbonyl (Boc) | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., trifluoroacetic acid, HCl) |

| Carboxybenzyl (Cbz) | Benzyl chloroformate | Catalytic hydrogenation (e.g., H₂, Pd/C) |

| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) |

| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Dissolving metal reduction (e.g., Na, NH₃) or strong acid |

Functional Group Transformations

The construction of the 2-Methylpentan-3-amine backbone can be accomplished through several established functional group transformations. Two primary and effective routes start from commercially available precursors.

One common method is the reductive amination of 2-methylpentan-3-one. In this process, the ketone reacts with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine. A typical reagent for this one-pot reaction is sodium cyanoborohydride (NaBH₃CN) in an alcoholic solvent like methanol (B129727), often under mildly acidic conditions to facilitate imine formation. vulcanchem.com

An alternative pathway is the catalytic hydrogenation of 2-methylpentanenitrile . This method involves the reduction of a nitrile group to a primary amine. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen gas atmosphere (3–5 atm) and at elevated temperatures (80–100°C). vulcanchem.com This transformation provides a direct route to the amine from the corresponding nitrile.

Deprotection and Salt Formation

The final steps in the synthesis involve the removal of any protecting groups and the formation of the stable hydrochloride salt. The choice of deprotection method is dictated by the specific protecting group used. researchgate.net For instance, a Boc group is readily cleaved by treatment with a strong acid such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA). masterorganicchemistry.com

Once the free 2-methylpentan-3-amine is obtained, it is converted to its hydrochloride salt to improve its stability, crystallinity, and handling properties. This is a straightforward acid-base reaction accomplished by treating a solution of the amine with hydrochloric acid. The protonation of the basic amine nitrogen by HCl results in the formation of the ammonium chloride salt, which can then be isolated, often as a crystalline solid, by precipitation or evaporation of the solvent. vulcanchem.com

Stereoselective Synthesis of 2-Methylpentan-3-amine Hydrochloride

For applications requiring a single enantiomer of 2-methylpentan-3-amine, stereoselective synthesis methods are employed. These can be broadly categorized into two approaches: asymmetric synthesis, where the desired stereocenter is created selectively, and chiral resolution, where a pre-formed racemic mixture is separated into its constituent enantiomers. wikipedia.orgnih.gov

Chiral Catalyst Systems for Asymmetric Induction (e.g., Ru-BINAP, Rh-DuPhos in related systems)

Asymmetric induction involves the use of a chiral catalyst to influence the stereochemical outcome of a reaction. nih.gov Asymmetric hydrogenation of a prochiral imine or enamine precursor is a powerful strategy for synthesizing chiral amines. wikipedia.org Transition metal complexes containing chiral phosphine (B1218219) ligands, such as Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and Rhodium-DuPhos (1,2-bis(2,5-dialkylphospholano)benzene), are highly effective for this purpose. acs.orgacs.org

In a potential synthesis of a specific enantiomer of 2-methylpentan-3-amine, the corresponding prochiral imine (formed from 2-methylpentan-3-one) would be hydrogenated in the presence of a chiral catalyst. The Ru-BINAP/diamine system, for example, is known to catalyze the hydrogenation of ketones and imines with high enantioselectivity. wikipedia.orgacs.org The mechanism is believed to proceed via a metal-ligand bifunctional pathway, where a hydride on the ruthenium and a proton from the diamine ligand are transferred to the substrate in a coordinated fashion within the chiral environment of the catalyst, directing the formation of one enantiomer over the other. acs.org Similarly, Rh-DuPhos catalysts are highly effective for the asymmetric hydrogenation of substrates like enamides and enol esters, demonstrating their versatility in creating chiral centers with high enantiomeric excess (ee). acs.orgacs.org

Table 2: Comparison of Chiral Catalyst Systems for Asymmetric Hydrogenation

| Catalyst System | Metal | Chiral Ligand | Typical Substrates | Key Features |

|---|---|---|---|---|

| Ru-BINAP | Ruthenium | BINAP (Axial Chirality) | Ketones, Imines, Alkenes | High enantioselectivity for a wide range of substrates; operates via a metal-ligand bifunctional mechanism. acs.orgsioc-journal.cn |

| Rh-DuPhos | Rhodium | DuPhos (C₂-Symmetric) | Enamides, Enol Esters, Imines | Extremely high catalyst efficiency (high turnover numbers); predictable stereochemical outcomes. acs.org |

Diastereomeric Salt Formation for Racemic Resolution

Chiral resolution is a classical yet widely used technique for separating enantiomers from a racemic mixture. wikipedia.orgpharmtech.com The process relies on converting the pair of enantiomers into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point) and can therefore be separated by conventional means like fractional crystallization. libretexts.org

For a racemic mixture of 2-methylpentan-3-amine, resolution is achieved by reacting the basic amine with a single enantiomer of a chiral acid, known as a chiral resolving agent. libretexts.orglibretexts.org This acid-base reaction produces two diastereomeric salts: [(R)-amine][(chiral acid)] and [(S)-amine][(chiral acid)]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent, allowing one to crystallize preferentially while the other remains in solution. pbworks.com

Use of Chiral Resolving Agents (e.g., di-Benzyl-L-tartaric acid)

Tartaric acid and its derivatives are among the most common and effective chiral resolving agents for amines. libretexts.orgchemicalbook.com Specifically, derivatives like dibenzoyl-L-tartaric acid are frequently employed. chemicalbook.comscispace.com The resolution process involves dissolving the racemic 2-methylpentan-3-amine and an equimolar amount of the chiral resolving agent, such as dibenzoyl-L-tartaric acid, in a suitable solvent (e.g., ethanol (B145695) or methanol). pbworks.comchemicalbook.com

Upon cooling or slow evaporation of the solvent, the less soluble diastereomeric salt precipitates from the solution and can be collected by filtration. The more soluble diastereomer remains in the mother liquor. To ensure high purity, the collected crystals may be recrystallized one or more times. libretexts.org After the diastereomeric salt is isolated, the pure amine enantiomer is liberated by treatment with a base (e.g., sodium hydroxide), which neutralizes the resolving agent. The resolving agent can often be recovered and reused, making the process economically viable on a larger scale. libretexts.org

Dynamic Resolution Techniques

Dynamic Kinetic Resolution (DKR) is a powerful strategy employed to overcome the inherent 50% yield limit of classical kinetic resolution of racemates. The objective of DKR is the quantitative conversion of a racemic starting material into a single, enantiomerically pure product. This is achieved by combining a rapid, in-situ racemization of the starting material with a stereoselective reaction that consumes one of the enantiomers more rapidly than the other.

The efficiency of a DKR process is governed by the relative rates of the competing reactions. For an optimal outcome, the rate of racemization should be equal to or faster than the rate of the slower-reacting enantiomer's resolution.

Table 1: Key Parameters in Dynamic Kinetic Resolution of Amines

| Parameter | Description | Typical Catalysts/Reagents |

|---|---|---|

| Resolution Step | Enantioselective reaction, typically acylation, that differentiates between the two amine enantiomers. | Lipases (e.g., CALB), Acylating Agents (e.g., ethyl acetate) |

| Racemization Step | In-situ inversion of the stereocenter of the unreacted amine enantiomer. | Transition Metal Complexes (e.g., Pd-based, Ru-based) |

| Theoretical Yield | The maximum possible yield of the desired single enantiomer. | Approaches 100% |

Stereoselective Grignard Reactions in Amine Synthesis

The addition of organometallic compounds, particularly Grignard reagents, to carbon-nitrogen double bonds (imines) is a fundamental and highly effective method for the synthesis of α-branched chiral amines. researchgate.net This approach allows for the direct formation of the C-C bond adjacent to the nitrogen atom, establishing the key stereocenter of the target amine.

In the context of synthesizing 2-Methylpentan-3-amine, a plausible stereoselective route involves the reaction of an appropriate Grignard reagent, such as ethylmagnesium bromide, with a chiral imine. The imine precursor can be formed by condensing 2-methylpropanal with a chiral amine auxiliary. The auxiliary serves to direct the nucleophilic attack of the Grignard reagent to one face of the imine, thereby controlling the stereochemical outcome of the reaction.

The diastereoselectivity of the addition is influenced by several factors, including the steric bulk of the chiral auxiliary and the reaction conditions. Low temperatures, typically ranging from -78 °C to 0 °C, are often essential to enhance selectivity by minimizing side reactions and stabilizing reactive intermediates. cmu.edu The choice of solvent is also critical, with aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF) being standard due to their compatibility with Grignard reagents. In some cases, the addition of a Lewis acid can enhance the electrophilicity of the imine and improve stereocontrol. acs.org After the addition reaction, the chiral auxiliary is cleaved, typically through hydrogenolysis, to yield the desired enantiomerically enriched primary amine, which is then converted to its hydrochloride salt.

Mannich Reaction Applications in Amine Precursor Synthesis

The Mannich reaction is a three-component condensation reaction involving an active hydrogen compound (like a ketone), an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction is a powerful tool for C-C bond formation and aminomethylation, producing β-amino carbonyl compounds known as Mannich bases. oarjbp.com These products can serve as valuable precursors for the synthesis of more complex amines.

For the synthesis of this compound, the key precursor is the ketone 2-methylpentan-3-one. A Mannich-type strategy can be envisioned for its assembly. While a direct three-component reaction to form 2-methylpentan-3-one is not straightforward, a related approach has been documented for the synthesis of isomeric β-amino ketones. For instance, the Mannich condensation of 3-methyl-2-butanone (B44728) with dimethylamine (B145610) hydrochloride and formaldehyde (B43269) has been reported. orgsyn.org

A plausible pathway to the target amine involves first synthesizing the precursor ketone, 2-methylpentan-3-one. Subsequently, this ketone can be converted into 2-Methylpentan-3-amine via reductive amination. This two-step process leverages the C-C bond-forming power of the Mannich reaction to build the carbon skeleton, followed by a robust method for amine formation. The use of chiral catalysts or auxiliaries in asymmetric Mannich reactions can also provide stereocontrol, leading to chiral β-amino ketones that can be converted to enantiomerically pure amine targets. numberanalytics.com

Optimization of Synthetic Reaction Conditions

The successful synthesis of this compound relies heavily on the careful optimization of reaction conditions to maximize yield, purity, and stereoselectivity while minimizing side products.

Temperature and Pressure Control

Temperature is a critical parameter in all the discussed synthetic methodologies.

Grignard Reactions : These are typically conducted at low temperatures (-78 °C to room temperature) to ensure the stability of the highly reactive organomagnesium reagent and to enhance diastereoselectivity by favoring the thermodynamically more stable transition state. cmu.eduacs.org

Mannich Reactions : The thermal conditions for Mannich reactions must be carefully controlled, as elevated temperatures can lead to the formation of undesired byproducts, such as α,β-unsaturated ketones resulting from the elimination of the amine group. numberanalytics.com

Reductive Amination : This reaction's temperature and pressure are dependent on the chosen reducing agent and catalyst. Catalytic hydrogenations often require elevated pressures (1-10 bar) and temperatures (ambient to 80 °C) to achieve a reasonable reaction rate. organic-chemistry.orgmdma.ch

Solvent Selection and Polarity Effects

The choice of solvent has a profound impact on reaction outcomes, particularly in stereoselective synthesis. rsc.org

Grignard and Mannich Reactions : Aprotic solvents such as THF, diethyl ether, toluene, or dichloromethane (B109758) are commonly used. These solvents are non-reactive towards the strong bases and nucleophiles involved. acs.orgacs.org

Stereoselectivity : The polarity and coordinating ability of the solvent can influence the conformation of transition states, thereby affecting stereoselectivity. Protic solvents are generally avoided in Grignard reactions as they will quench the reagent. In other cases, protic solvents can negatively impact stereoselectivity by forming hydrogen bonds that disrupt the desired chiral induction. researchgate.net

Reductive Amination : The solvent choice depends on the reducing agent. While catalytic hydrogenations may use alcohols like methanol or ethanol, reductions with metal hydrides require aprotic ethers. The use of polar solvents can sometimes accelerate the formation of the imine intermediate. researchgate.net

Stoichiometric Ratio Optimization

The precise ratio of reactants is crucial for directing the reaction toward the desired product and preventing the formation of impurities.

Mannich Reaction : As a three-component reaction, the relative amounts of the ketone, aldehyde, and amine must be optimized to prevent self-condensation of the carbonyl compounds or the formation of undesired adducts. acs.orgscripps.edu

Grignard Reaction : A slight excess of the Grignard reagent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the imine substrate. acs.org

Reductive Amination : The stoichiometry between the ketone, the amine source (e.g., ammonia), and the reducing agent must be balanced. An excess of the amine source can be used to drive the initial imine formation, while the amount of reducing agent is chosen to ensure complete reduction without causing over-reduction of other functional groups. organic-chemistry.org

Table 2: Summary of Optimized Reaction Conditions

| Reaction Type | Temperature | Pressure | Solvent Type | Stoichiometry Considerations |

|---|---|---|---|---|

| Grignard Reaction | Low (-78 °C to RT) | Atmospheric | Aprotic (THF, Et₂O) | Slight excess of Grignard reagent |

| Mannich Reaction | Controlled (Variable) | Atmospheric | Aprotic or Protic (Toluene, Ethanol) | Careful control of three components |

| Reductive Amination | Ambient to 80 °C | Atmospheric to 10 bar | Aprotic or Protic (Methanol, THF) | Excess amine source may be used |

Catalyst Loading and Activity Enhancement

Research into analogous amine syntheses demonstrates a clear correlation between catalyst loading and product yield. For instance, in a study on a similar reductive process, Raney Nickel loading was systematically varied to find the optimal concentration. It was observed that increasing the catalyst amount from 10% to 40% (w/w) resulted in product yields below 85%, while an optimal conversion was achieved with a 50% catalyst loading. heteroletters.org This highlights that there is a saturation point beyond which increasing the catalyst amount does not significantly improve the yield and may become economically unviable.

In the context of modern catalysis, heterogeneous organocatalysts immobilized on polymer resins are also employed. nih.gov The loading for these catalysts is typically expressed in millimoles per gram (mmol/g) of resin. nih.gov For example, different immobilization strategies can yield catalyst loadings in the range of 0.34 mmol/g to 0.64 mmol/g. nih.gov Optimizing this loading is essential for maximizing the number of active sites available to the reactants while minimizing catalyst leaching and cost.

The following table illustrates a hypothetical optimization study for the synthesis of 2-Methylpentan-3-amine, based on findings from similar chemical processes.

Table 1: Illustrative Example of Catalyst Loading Optimization Data is hypothetical and based on typical optimization trends for reductive amination.

| Catalyst | Catalyst Loading (% w/w) | Reaction Time (hours) | Conversion Rate (%) | Notes |

|---|---|---|---|---|

| Raney Ni | 10 | 8 | 65 | Incomplete conversion, significant starting material remains. |

| Raney Ni | 25 | 6 | 82 | Improved conversion rate but still suboptimal. |

| Raney Ni | 50 | 4 | >95 | Optimal loading, achieving high conversion in a shorter time frame. heteroletters.org |

Minimization of Byproduct Formation

The purity of the final this compound product is contingent on effectively minimizing the formation of byproducts during the synthesis. In a typical reductive amination pathway, several side reactions can occur. The primary ketone reactant, 2-methylpentan-3-one, can be reduced to the corresponding alcohol, 2-methylpentan-3-ol. Additionally, the desired primary amine product can react with another molecule of the ketone, leading to the formation of a secondary amine byproduct.

Strategies to mitigate these unwanted reactions are centered on the precise control of reaction conditions:

Stoichiometry: Using a stoichiometric excess of the aminating agent (e.g., ammonia or an ammonia source) can shift the reaction equilibrium towards the formation of the primary amine and reduce the likelihood of secondary amine formation.

Temperature and Pressure: Optimizing these parameters can favor the kinetics of the desired amination reaction over competing reduction or over-alkylation reactions.

Real-Time Monitoring: A key principle of green chemistry is the use of in-process, real-time analysis to monitor the reaction's progress. youtube.com This allows for immediate adjustments to prevent the formation of byproducts. youtube.com

Purification Techniques: Post-reaction, purification steps such as adjusting the pH can be used to separate the basic amine product from neutral byproducts like alcohols. google.com Quenching the reaction mass in water and subsequent extraction can also effectively isolate the desired compound. google.com

Table 2: Byproduct Minimization Strategies

| Potential Byproduct | Formation Pathway | Minimization Strategy |

|---|---|---|

| 2-Methylpentan-3-ol | Reduction of the ketone starting material. | Optimize reducing agent and reaction conditions to favor imine reduction. |

| Secondary Amine | Reaction of the primary amine product with another ketone molecule. | Use an excess of the aminating agent; control reaction temperature. |

Anhydrous Reaction Condition Requirements

Maintaining anhydrous (water-free) conditions is a stringent requirement for many synthetic routes leading to amines, including the synthesis of this compound. The presence of water can severely hinder or completely inhibit key reaction steps.

One of the fundamental steps in reductive amination is the initial formation of an imine intermediate from the reaction of the ketone with the amine source. This is a condensation reaction that produces a molecule of water. According to Le Chatelier's principle, the presence of excess water in the reaction medium can drive the equilibrium back towards the reactants, thereby lowering the yield of the crucial imine intermediate and, consequently, the final amine product.

Furthermore, many powerful reducing agents used in these syntheses, as well as organometallic reagents like Grignard reagents that might be used in precursor synthesis, are highly reactive with water. vedantu.com Grignard reagents, for example, are readily protonated by water and decompose into alkanes, rendering them ineffective for the intended carbon-carbon bond formation. vedantu.com Similarly, certain hydrides used for reduction can react violently with water. Therefore, the use of dry solvents, such as dry ether, and performing the reaction under an inert atmosphere (e.g., nitrogen) are standard procedures to ensure the reaction proceeds efficiently and safely. vedantu.com Even in biocatalysis, some enzymes like Candida antarctica lipase (B570770) B (CALB) show a preference for anhydrous conditions when catalyzing amidation reactions. nih.gov

Atom Economy and Green Chemistry Principles in Amine Synthesis

The principles of green chemistry are increasingly integral to modern chemical synthesis, aiming to design processes that are efficient, safe, and environmentally benign. rsc.org Atom economy, a concept introduced by Barry Trost, is a central tenet of this philosophy. jocpr.com It measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The goal is to maximize this value, thereby minimizing waste. rsc.org Addition reactions, for example, can have a 100% atom economy as all reactant atoms are part of the final product. jocpr.com In contrast, classical methods for amine synthesis, such as the Gabriel synthesis, exhibit poor atom economy due to the formation of stoichiometric amounts of waste byproducts. rsc.org

The synthesis of 2-Methylpentan-3-amine via direct reductive amination is an example of a pathway with a relatively high atom economy.

Reactants: 2-Methylpentan-3-one (C₆H₁₂O) + Ammonia (NH₃) + Hydrogen (H₂)

Product: 2-Methylpentan-3-amine (C₆H₁₅N)

In this process, the only theoretical byproduct is water, which comes from the initial imine formation. The hydrogen is incorporated into the final product. This stands in stark contrast to substitution reactions where leaving groups and other reagents contribute to a significant amount of waste. Adhering to green chemistry principles involves selecting synthetic routes that are inherently more atom-economical. rsc.org

Table 3: Comparison of Atom Economy in Amine Synthesis Pathways

| Principle / Method | Description | Relevance to 2-Methylpentan-3-amine Synthesis |

|---|---|---|

| Atom Economy | Maximizes the incorporation of reactant atoms into the final product. youtube.comjocpr.com | Direct reductive amination offers high atom economy (>80%), superior to substitution-based routes. |

| Catalysis | Use of catalysts in small amounts is preferred over stoichiometric reagents. youtube.com | The use of catalytic Raney Ni or Pd/C minimizes waste compared to stoichiometric reducing agents. |

| Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. youtube.com | Optimizing catalyst loading and reaction conditions minimizes byproduct formation, adhering to this principle. heteroletters.org |

| Safer Solvents | Avoid using auxiliary substances like solvents, or make them innocuous. youtube.com | Choosing greener solvents and minimizing their volume is a key consideration for a sustainable process. |

Chemical Reactivity and Derivatization Studies of 2 Methylpentan 3 Amine Hydrochloride

General Reaction Types of Aliphatic Amine Hydrochlorides

The chemical behavior of aliphatic amines is characterized by the presence of a lone pair of electrons on the nitrogen atom, which makes them both basic and nucleophilic. byjus.com While the hydrochloride salt is the stable, water-soluble form, its reactivity is unlocked upon conversion to the free amine.

Primary aliphatic amines like 2-methylpentan-3-amine (B3370821) are effective nucleophiles that can participate in nucleophilic substitution reactions, particularly with alkyl halides. msu.edulibretexts.org In these Sₙ2 reactions, the nitrogen atom's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. studymind.co.uk This reaction forms a secondary amine. wikipedia.org However, the newly formed secondary amine is also nucleophilic and can compete with the primary amine for the alkyl halide, potentially leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. libretexts.orgwikipedia.org This tendency for over-alkylation can make it difficult to selectively produce a primary or secondary amine via this method. wikipedia.orgnih.gov The reaction is a classic example of amino-de-halogenation. wikipedia.org

The general mechanism can be summarized as:

Step 1 (Activation): R-NH₃⁺Cl⁻ + Base → R-NH₂ + H-Base⁺ + Cl⁻

Step 2 (Substitution): R-NH₂ + R'-X → R-NH₂⁺-R' + X⁻

Step 3 (Deprotonation): R-NH₂⁺-R' + R-NH₂ → R-NH-R' + R-NH₃⁺

This process highlights that the free amine is the active nucleophile. msu.edu The reaction of amines with mineral acids to form ammonium salts is a reversible process, and the parent amine can be regenerated by treatment with a strong base like sodium hydroxide (B78521) (NaOH). savemyexams.com

The electrochemical oxidation of aliphatic amines has been a subject of extensive study. mdpi.comnih.govacs.org The oxidation potential is dependent on the amine's structure, with primary amines generally being more difficult to oxidize than secondary or tertiary amines. mdpi.comresearchgate.net The oxidation process typically begins with a one-electron transfer from the nitrogen atom to form a radical cation (R-NH₂•⁺). mdpi.com This highly reactive intermediate then undergoes further reactions. A common pathway involves the deprotonation at the α-carbon (the carbon atom attached to the nitrogen) to yield an α-amino radical. mdpi.com

The general mechanism for the electrochemical oxidation of a primary amine can be described as:

Formation of Radical Cation: R-CH₂-NH₂ → [R-CH₂-NH₂]•⁺ + e⁻

Deprotonation: [R-CH₂-NH₂]•⁺ → R-ĊH-NH₂ + H⁺

This reactivity is fundamental to understanding the metabolic pathways and synthetic applications involving amine oxidation. mdpi.com

While the amine functional group itself is in a reduced state, derivatives formed from amines can be readily reduced. Two significant classes of such derivatives are imines and amides.

Reduction of Imines: Primary amines react with aldehydes and ketones in an addition-elimination reaction to form imines (compounds containing a C=N double bond). msu.edulibretexts.org These imines can then be reduced to form secondary amines. This two-step process is known as reductive amination and is a highly effective method for synthesizing secondary and tertiary amines in a controlled manner, avoiding the over-alkylation issues seen with direct alkylation. masterorganicchemistry.com Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (H₂/catalyst). libretexts.orgmasterorganicchemistry.com

Reduction of Amides: Amides are formed from the acylation of amines (see section 3.1.5). libretexts.org These amide derivatives can be reduced to amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). msu.edulibretexts.org This reaction replaces the carbonyl group (C=O) of the amide with a methylene (B1212753) group (CH₂), effectively converting the acyl derivative back into an alkyl group, thus producing a more substituted amine. msu.edu

| Derivative | Formed From | Reducing Agent | Product |

| Imine (Schiff Base) | Amine + Aldehyde/Ketone | NaBH₄, NaBH₃CN, H₂/Ni | Secondary or Tertiary Amine |

| Amide | Amine + Acyl Chloride/Anhydride | LiAlH₄ | Secondary or Tertiary Amine |

An interactive table summarizing the reduction of common amine derivatives.

Alkylation specifically refers to the nucleophilic substitution reaction where an alkyl group is transferred to the amine. wikipedia.org As discussed, the reaction of a primary amine like 2-methylpentan-3-amine with an alkyl halide (e.g., methyl iodide) yields a secondary amine. libretexts.org This reaction is often performed under mild conditions. wikipedia.org A significant challenge in amine alkylation is the lack of selectivity, as the product amine is often more nucleophilic than the starting amine, leading to a mixture of secondary, tertiary, and quaternary ammonium salt products. libretexts.orgwikipedia.org

To achieve selective mono-alkylation, alternative methods like reductive amination are often preferred. masterorganicchemistry.com However, recent advances have shown that transition-metal catalysis, for instance using copper catalysts with visible light, can achieve clean mono-alkylation of primary aliphatic amines with unactivated secondary alkyl iodides under mild conditions. nih.gov

| Reactant 1 (Amine) | Reactant 2 (Alkylating Agent) | Product Type | Key Challenge |

| Primary Amine | Alkyl Halide | Secondary Amine | Over-alkylation to tertiary/quaternary products. wikipedia.org |

| Secondary Amine | Alkyl Halide | Tertiary Amine | Over-alkylation to quaternary products. libretexts.org |

| Tertiary Amine | Alkyl Halide | Quaternary Ammonium Salt | Reaction proceeds readily (Menshutkin reaction). wikipedia.org |

An interactive table detailing outcomes of amine alkylation reactions.

Acylation is the process of introducing an acyl group (R-C=O) into a compound. byjus.comwikipedia.org Primary and secondary aliphatic amines react readily with acylating agents such as acid chlorides and acid anhydrides via nucleophilic acyl substitution to form amides. byjus.com The reaction is typically rapid and gives high yields at room temperature. libretexts.org It is often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid (HCl) byproduct, which shifts the equilibrium towards the product side.

Unlike alkylation, over-acylation is not a problem. libretexts.org The amide product is significantly less nucleophilic and less basic than the starting amine because the nitrogen's lone pair is delocalized by resonance with the adjacent carbonyl group. libretexts.orgjove.com This deactivation prevents the amide from reacting further with the acylating agent. jove.com

| Amine Type | Acylating Agent | Product | Reaction Name |

| Primary Amine | Acid Chloride | N-substituted Amide | Acylation / Amide Synthesis byjus.com |

| Primary Amine | Acid Anhydride | N-substituted Amide | Acylation / Amide Synthesis byjus.com |

| Secondary Amine | Acid Chloride | N,N-disubstituted Amide | Acylation / Amide Synthesis byjus.com |

| Secondary Amine | Acid Anhydride | N,N-disubstituted Amide | Acylation / Amide Synthesis byjus.com |

An interactive table summarizing acylation reactions of amines.

Derivatization for Analytical and Research Purposes

Aliphatic amines like 2-methylpentan-3-amine often lack a chromophore or fluorophore, making their direct detection by common analytical techniques like HPLC with UV or fluorescence detection difficult. sigmaaldrich.com To overcome this, pre-column or post-column derivatization is employed. thermofisher.com This process involves reacting the amine with a labeling reagent to form a derivative that is easily detectable. Derivatization can enhance detection sensitivity and selectivity, and also improve the chromatographic properties of the analyte by reducing its polarity. thermofisher.com

A wide array of derivatizing reagents has been developed for primary and secondary amines. The choice of reagent depends on the analytical method (e.g., HPLC, GC) and the desired detection mode (e.g., UV, fluorescence). thermofisher.comnih.gov For gas chromatography, derivatization is used to decrease the polarity and increase the volatility of the amines. researchgate.net

Common derivatization reagents include:

o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. thermofisher.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to produce stable, fluorescent derivatives. thermofisher.com

Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to yield fluorescent sulfonamides. thermofisher.com

Phenylisothiocyanate (PITC): Used to convert amines into phenylthiourea (B91264) derivatives which have strong UV absorption. thermofisher.com

3,5-Dinitrobenzoyl chloride (DNB): A reagent used to create derivatives for analysis. researchgate.net

The derivatization reaction must be quantitative and proceed under mild conditions with minimal side-product formation. For example, derivatization with Phenyl isothiocyanate can be optimized by carrying out the reaction in a sodium hydrogencarbonate–carbonate medium at 40 °C for 15 minutes. Similarly, derivatization with TMBB-Su, a BODIPY-based fluorescent reagent, has been optimized to proceed at 15°C for 25 minutes for the analysis of trace aliphatic amines. nih.gov

| Reagent Name | Abbreviation | Reacts With | Detection Method |

| o-Phthalaldehyde | OPA | Primary Amines | Fluorescence thermofisher.com |

| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Primary & Secondary Amines | Fluorescence thermofisher.com |

| 5-Dimethylaminonaphthalene-1-sulfonyl chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence thermofisher.com |

| Phenylisothiocyanate | PITC | Primary & Secondary Amines | UV Absorption thermofisher.com |

| 2,4-Dinitrofluorobenzene | DNFB | Primary & Secondary Amines | UV Absorption thermofisher.com |

| 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene | TMBB-Su | Primary & Secondary Amines | Fluorescence nih.gov |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary Amines | Fluorescence |

An interactive table of common derivatization reagents for aliphatic amines.

Pre-column Derivatization Strategies

Pre-column derivatization is a common strategy where the analyte is chemically modified before its introduction into the chromatographic system. mdpi.com This approach is widely used for amines to improve sensitivity and selectivity. nih.gov The reaction converts the polar amine into a less polar, more easily separable derivative. researchgate.net

A variety of derivatizing agents are available for primary amines like 2-Methylpentan-3-amine, each imparting different properties to the resulting derivative. The choice of reagent depends on the analytical technique and the desired sensitivity. nih.gov

2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester (DMQC-OSu): This is a fluorogenic reagent that reacts with primary amines to form highly fluorescent carboxamides. nih.gov The reaction is advantageous because the reagent itself and its hydrolysis by-product have negligible fluorescence, reducing interference in chromatograms. nih.gov

Dansyl Chloride (DNS-Cl): Dansyl chloride is a widely used reagent that reacts with primary and secondary amines to produce stable, highly fluorescent dansyl-amides. ijcce.ac.irusda.gov This classic derivatization method significantly enhances the detection of amines in HPLC with fluorescence detection and also improves ionization efficiency for mass spectrometry. nih.govresearchgate.netgoogle.com

3,5-Dinitrobenzoylchloride (DNBZ-Cl): This reagent reacts with primary and secondary amines through a Schotten-Baumann reaction to form 3,5-dinitrobenzoyl derivatives. wikipedia.orgcapes.gov.br These derivatives are highly UV-absorbent, allowing for sensitive detection at wavelengths around 260 nm. nih.gov The reaction is typically rapid and can be performed directly in the sample solution before injection. capes.gov.brnih.gov

9-fluorenylmethoxycarbonyl chloride (FMOC-Cl): FMOC-Cl is another popular reagent that reacts with primary and secondary amines to yield stable derivatives with strong fluorescence. researchgate.netagilent.com This derivatization can increase detection sensitivity by several orders of magnitude compared to UV absorbance. researchgate.net It is widely applied in the analysis of amino acids and various amines. researchgate.netresearchgate.net

1,2-Naphthoquinone-4-sulphonate (NQS): NQS serves as a chromogenic reagent, reacting with pharmaceutical amines to form colored products that can be quantified using spectrophotometry. researchgate.net This reagent is valuable for methods utilizing UV-Vis detection. researchgate.netresearchgate.net

Below is an interactive table summarizing the properties of these common derivatizing reagents for amines.

| Reagent Name | Abbreviation | Functional Group Targeted | Detection Method | Key Advantage |

| 2,6-dimethyl-4-quinolinecarboxylic acid N-hydroxysuccinimide ester | DMQC-OSu | Primary Amines | Fluorescence | Low background fluorescence from reagent/hydrolysate nih.gov |

| Dansyl Chloride | DNS-Cl | Primary & Secondary Amines | Fluorescence, MS | Produces highly stable and fluorescent derivatives ijcce.ac.irusda.gov |

| 3,5-Dinitrobenzoylchloride | DNBZ-Cl | Primary & Secondary Amines | UV-Visible | Forms strongly UV-absorbing derivatives nih.gov |

| 9-fluorenylmethoxycarbonyl chloride | FMOC-Cl | Primary & Secondary Amines | Fluorescence | Offers a significant increase in detection sensitivity researchgate.net |

| 1,2-Naphthoquinone-4-sulphonate | NQS | Primary & Secondary Amines | UV-Visible (Spectrophotometry) | Forms colored products suitable for colorimetric analysis researchgate.net |

To ensure a complete and reproducible reaction, the conditions for derivatization must be carefully optimized. Key parameters include pH, temperature, reaction time, and the concentration of the derivatizing reagent. nih.gov

pH: The derivatization of amines is highly pH-dependent. nih.govijcce.ac.ir Most reactions require alkaline conditions (typically pH 8-11) to ensure the amine's nitrogen atom is unprotonated and thus sufficiently nucleophilic to attack the electrophilic reagent. nih.govmdpi.comresearchgate.net For instance, reactions with Dansyl Chloride are often performed at a pH of 9.5, while FMOC-Cl reactions may use a borate (B1201080) buffer at pH 8.0 or higher. usda.govresearchgate.net

Temperature: Reaction temperature affects the rate of derivatization. While many reactions proceed efficiently at room temperature, some may require gentle heating to ensure completion within a reasonable timeframe. nih.gov For example, derivatization with DMQC-OSu is often carried out at 50°C, and reactions with Dansyl Chloride may also be performed at elevated temperatures (e.g., 50°C) to accelerate the process. nih.gov

Time: The reaction time must be sufficient for the derivatization to go to completion. Optimal times can range from a few minutes to over an hour, depending on the reagent and other conditions. nih.govnih.gov DNBZ-Cl can derivatize amines in as little as 3 minutes, whereas DMQC-OSu may require 20 minutes, and Dansyl Chloride reactions can take 90 minutes. nih.govijcce.ac.irnih.gov

Reagent Concentration: The derivatizing agent is typically used in molar excess to drive the reaction to completion and ensure all analyte molecules are converted to the derivative. researchgate.net The optimal concentration depends on the specific reagent and the expected concentration of the analyte in the sample.

The following interactive table provides typical optimized conditions for various derivatization reagents.

| Reagent | Typical pH | Typical Temperature | Typical Reaction Time |

| DMQC-OSu | 8.0 (Boric acid buffer) nih.gov | 50°C nih.gov | 20-40 minutes nih.gov |

| Dansyl Chloride | 9.5-11.5 nih.govusda.gov | 50°C ijcce.ac.ir | 90 minutes ijcce.ac.ir |

| DNBZ-Cl | Alkaline (1 M NaOH) nih.gov | Ambient nih.gov | 3 minutes nih.gov |

| FMOC-Cl | 8.0-10.0 (Borate buffer) researchgate.netikm.org.my | Room Temperature ikm.org.my | 40 minutes ikm.org.my |

| NQS | Alkaline researchgate.net | 70°C researchgate.net | 20-30 minutes researchgate.net |

On-fiber Derivatization Techniques

On-fiber derivatization is an innovative technique that combines sample extraction and derivatization into a single step, primarily using Solid-Phase Microextraction (SPME). nih.govtechnologynetworks.com In this method, the SPME fiber is first coated with the derivatization reagent and then exposed to the sample (either in headspace or by direct immersion). nih.govnemc.us

For volatile amines like 2-Methylpentan-3-amine, the SPME fiber, coated with a reagent such as FMOC-Cl, can be exposed to the headspace of the sample. nih.gov The amine partitions from the sample matrix onto the fiber and simultaneously reacts with the reagent. nih.gov This technique effectively traps the volatile, polar amine as a less volatile, more stable derivative, enhancing extraction efficiency and sensitivity. nih.govnih.gov The derivatized analyte is then thermally desorbed from the fiber directly into the injection port of a gas chromatograph for analysis. nih.gov This approach simplifies sample preparation, reduces solvent consumption, and integrates sampling and derivatization. nih.gov

Impact of Derivatization on Chromatographic Separation

Derivatization has a profound and beneficial impact on the chromatographic separation of polar compounds like 2-Methylpentan-3-amine hydrochloride. libretexts.org The primary amino group makes the molecule highly polar and water-soluble, leading to poor retention and peak shape on standard reversed-phase HPLC columns. nih.govresearchgate.net

By converting the amine to a larger, more hydrophobic derivative, several chromatographic advantages are achieved:

Increased Retention: The addition of a bulky, nonpolar group (like a dansyl or FMOC moiety) significantly increases the hydrophobicity of the analyte. libretexts.org This leads to stronger interaction with the nonpolar stationary phase in reversed-phase HPLC, resulting in longer retention times and better separation from polar, unretained sample components. google.com

Improved Peak Shape: Derivatization masks the polar amino group, which can otherwise interact with residual silanol (B1196071) groups on the silica-based stationary phase, causing peak tailing. researchgate.net The resulting derivatives are less prone to these secondary interactions, leading to sharper, more symmetrical peaks and improved resolution.

Enhanced Selectivity: The chemical nature of the derivative can be tailored to optimize separation from other components in a complex matrix. The significant change in the molecule's structure and polarity upon derivatization allows for its effective separation from interfering substances.

In gas chromatography, derivatization is crucial for reducing the polarity and increasing the volatility of amines, which is necessary for their successful elution from the GC column. nih.govresearchgate.net

Advanced Analytical Characterization Techniques for 2 Methylpentan 3 Amine Hydrochloride

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the elucidation of the carbon-hydrogen framework of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment of each proton and carbon atom.

The ¹H NMR spectrum of 2-Methylpentan-3-amine (B3370821) hydrochloride is predicted to exhibit distinct signals corresponding to the different types of protons present in the molecule. The hydrochloride salt form means the amine protons are part of an ammonium (B1175870) group (-NH3+), which can influence their chemical shift and coupling behavior. The spectrum would be characterized by signals from the ethyl and isopropyl groups, as well as the methine proton attached to the nitrogen-bearing carbon.

In a typical deuterated solvent like Deuterium Oxide (D₂O), the acidic protons of the ammonium group would exchange with deuterium, potentially simplifying the spectrum by their disappearance. In a non-exchanging solvent like Deuterated Chloroform (CDCl₃), these protons would likely appear as a broad signal. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged nitrogen atom.

Predicted ¹H NMR Data for 2-Methylpentan-3-amine Hydrochloride

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| -CH₃ (C5) | 0.9 - 1.1 | Triplet (t) | ~7.5 |

| -CH₂- (C4) | 1.3 - 1.6 | Multiplet (m) | - |

| -CH- (C3) | 2.8 - 3.2 | Multiplet (m) | - |

| -CH- (C2) | 1.8 - 2.2 | Multiplet (m) | - |

| -CH₃ (C1) | 0.9 - 1.1 | Doublet (d) | ~6.8 |

| -CH₃ (on C2) | 0.9 - 1.1 | Doublet (d) | ~6.8 |

| -NH₃⁺ | 7.5 - 8.5 | Broad Singlet (br s) | - |

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Due to the molecule's asymmetry, each of the six carbon atoms is expected to be in a unique chemical environment, resulting in six distinct signals in the spectrum. docbrown.info The chemical shifts are influenced by the nature of the attached atoms, with carbons closer to the electronegative nitrogen atom of the ammonium group appearing at a lower field (higher ppm value).

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₃) | 15 - 20 |

| C2 (-CH-) | 30 - 35 |

| C3 (-CH-NH₃⁺) | 55 - 60 |

| C4 (-CH₂-) | 25 - 30 |

| C5 (-CH₃) | 10 - 15 |

| C6 (on C2, -CH₃) | 15 - 20 |

Note: Predicted values are based on typical chemical shift ranges for aliphatic amines and alkanes and may vary based on solvent and experimental conditions. pressbooks.publibretexts.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For this compound, MS can confirm the molecular weight of the free amine and provide structural information through analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass, which can be used to deduce the elemental composition.

The molecular weight of 2-Methylpentan-3-amine (the free base) is 101.19 g/mol . nih.gov In a typical electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at m/z 101. The fragmentation of aliphatic amines is often dominated by α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This results in the formation of a stable, nitrogen-containing cation.

For 2-Methylpentan-3-amine, two primary α-cleavage pathways are possible:

Cleavage of the C2-C3 bond, leading to the loss of an isopropyl radical and the formation of a fragment with m/z 58.

Cleavage of the C3-C4 bond, resulting in the loss of an ethyl radical and the formation of a fragment with m/z 72.

HRMS would provide highly accurate mass measurements for the molecular ion and its fragments, confirming their elemental formulas. Predicted collision cross-section (CCS) values, which are related to the ion's shape and size, can also be calculated for different adducts of the molecule, providing another layer of characterization. uni.lu

Predicted Mass Spectrometry Data for 2-Methylpentan-3-amine

| Ion/Fragment | Predicted m/z | Identity | Notes |

| [C₆H₁₅N]⁺ | 101 | Molecular Ion | The intact molecule with one electron removed. |

| [C₄H₁₀N]⁺ | 72 | [M - C₂H₅]⁺ | Result of α-cleavage with loss of an ethyl radical. |

| [C₃H₈N]⁺ | 58 | [M - C₃H₇]⁺ | Result of α-cleavage with loss of an isopropyl radical. |

Chromatographic Separation Methods

Chromatography is an essential technique for the separation, identification, and quantification of components within a mixture. High-Performance Liquid Chromatography is particularly well-suited for the analysis of compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds. For this compound, a reversed-phase HPLC method would be a suitable approach for purity assessment and quantification.

In a typical reversed-phase setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. Since this compound is an ionic salt, it is soluble in polar solvents, making it compatible with aqueous mobile phases. The mobile phase would likely consist of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with an added buffer or ion-pairing agent to ensure good peak shape and reproducible retention times.

Detection of simple aliphatic amines by UV-Vis spectroscopy can be challenging due to the lack of a strong chromophore. Therefore, detection might be achieved at a low UV wavelength (e.g., < 210 nm) or by employing a more universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Alternatively, pre-column or post-column derivatization with a UV-active or fluorescent tag could be employed to enhance detection sensitivity, although this adds complexity to the analysis. rsc.org

A hypothetical HPLC method for the analysis of this compound could involve:

Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 3.0).

Flow Rate: 1.0 mL/min

Detection: UV at 205 nm or CAD/ELSD.

This method would allow for the separation of 2-Methylpentan-3-amine from potential impurities and degradation products.

The rigorous analytical characterization of this compound is crucial for ensuring its identity, purity, and quality in various scientific and industrial applications. This requires the application of sophisticated chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), each tailored to address specific analytical challenges posed by this primary alkylamine.

2 Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. For the analysis of amine hydrochlorides, specific considerations are necessary.

The analysis of primary amines by GC can be problematic due to their high polarity and basicity. These characteristics cause the amines to interact strongly with acidic sites on the column surface (e.g., silanol (B1196071) groups), leading to significant peak tailing and potential sample loss. labrulez.com

To achieve good chromatography, the column must be properly deactivated to minimize these interactions. labrulez.com The choice of stationary phase is critical:

Base-Deactivated Polyethylene Glycol (PEG) Phases: These are polar stationary phases that have been specifically treated to reduce surface activity and provide excellent peak shape for primary amines. agilent.comsigmaaldrich.com Columns like the DB-CAM are designed for this purpose. nih.gov

Porous Layer Open Tubular (PLOT) Columns: Certain porous polymer phases can also be used for the analysis of volatile amines.

Base-Modified Phases: Some stationary phases are modified by adding a small amount of a basic compound to the phase itself to improve the chromatography of basic analytes.

Table 3: Recommended GC Column Stationary Phases for Amine Analysis

| Stationary Phase Type | Common Name/Brand | Characteristics & Use Case |

|---|---|---|

| Base-Deactivated Polyethylene Glycol | DB-CAM, HP-Basicwax | Specifically designed for amine analysis, providing excellent peak shape for polar, basic compounds like primary amines. agilent.comnih.gov |

| Base-Modified Polyethylene Glycol | PTA-5 | A base-deactivated phase suitable for the analysis of primary, secondary, and tertiary amines. |

| Porous Polymer | Tenax-GC, Poropak Q | Can be used for analyzing volatile amines, offering rapid mass transfer and sharp peaks. bre.com |

Coupling a gas chromatograph to a mass spectrometer (GC-MS) provides a highly sensitive and specific analytical method. nih.gov The mass spectrometer acts as the detector, identifying compounds based on their unique mass spectra, which are fragmentation patterns produced upon ionization. researchgate.net

For the analysis of this compound, direct injection is often not feasible. The hydrochloride salt is non-volatile and must be converted to the free base before analysis. This is typically done by dissolving the sample in a basic solution or using a diluent containing a non-volatile base like imidazole. researchgate.net

Alternatively, chemical derivatization is frequently employed before GC-MS analysis. jfda-online.com Derivatization serves multiple purposes:

It neutralizes the polar amine group, reducing its interaction with the column and improving peak shape.

It increases the volatility and thermal stability of the analyte.

It can produce a derivative with a more characteristic and structurally informative mass spectrum. jfda-online.com

Common derivatization approaches for amines include acylation (e.g., with trifluoroacetic anhydride) or silylation. jfda-online.com The resulting derivative is more amenable to GC separation and provides robust and reproducible results when integrated with mass spectrometric detection. researchgate.net

Gas Chromatography (GC)

Sample Preparation and Injection Techniques (e.g., SPME)

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that is highly effective for the extraction and concentration of volatile and semi-volatile analytes, such as alkylamines, from a sample matrix prior to chromatographic analysis. sigmaaldrich.com This method combines sampling, isolation, and enrichment into a single step. sigmaaldrich.com For the analysis of 2-Methylpentan-3-amine from a sample matrix (e.g., air or water), headspace SPME (HS-SPME) is often employed. The technique is based on the equilibrium of the analyte between the sample, the headspace above the sample, and a coated fiber. nih.gov

The selection of the fiber coating is critical for efficient extraction. For volatile amines, coatings such as polydimethylsiloxane (B3030410) (PDMS) are commonly used. researchgate.net The extraction process is influenced by several parameters that must be optimized to achieve high sensitivity and reproducibility. nih.gov Key parameters include extraction temperature, extraction time, and the ionic strength of the sample solution. nih.gov An increase in temperature generally enhances the partitioning of the analyte into the headspace, but excessively high temperatures can negatively affect the absorption by the fiber. nih.gov Similarly, the extraction time needs to be sufficient to allow equilibrium to be reached. After extraction, the fiber is transferred to the injection port of a gas chromatograph (GC), where the trapped analytes are thermally desorbed for analysis. nih.gov The strong interaction of the amine functional group with siloxane bridges in GC columns can sometimes lead to peak distortion, a challenge that can be mitigated through deactivation of the analytical surfaces. researchgate.net

Table 1: SPME Optimization Parameters for Volatile Amine Analysis

| Parameter | Typical Range/Options | Rationale |

|---|---|---|

| Fiber Coating | Polydimethylsiloxane (PDMS), Polyacrylate, Divinylbenzene/Carboxen/PDMS | Selection is based on analyte polarity and volatility. PDMS is effective for nonpolar compounds like alkylamines. |

| Extraction Mode | Headspace (HS-SPME) | Ideal for volatile analytes in solid or liquid matrices, minimizing matrix interference. |

| Extraction Temperature | 30°C - 60°C | Optimizes the vapor pressure of the analyte, facilitating its transfer to the headspace and subsequent adsorption by the fiber. nih.gov |

| Extraction Time | 10 - 50 min | Must be sufficient to allow equilibrium to be established between the sample, headspace, and fiber for quantitative analysis. nih.gov |

| Ionic Strength | Addition of salts (e.g., NaCl) | Increases the activity coefficient of the organic analyte in aqueous samples, promoting its transfer to the headspace ("salting-out" effect). |

| Desorption Temperature | 200°C - 280°C | Must be high enough to ensure complete and rapid transfer of the analyte from the SPME fiber to the GC column. |

Thin-Layer Chromatography (TLC) in Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective chromatographic technique for monitoring the progress of chemical reactions. chemistryhall.com In the synthesis of this compound, for instance, via the reductive amination of 2-methylpentan-3-one, TLC can be used to track the consumption of the starting ketone and the formation of the amine product. vulcanchem.com

The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (an eluting solvent). chemistryhall.com The starting material (ketone) is significantly less polar than the resulting primary amine product. This difference in polarity leads to different affinities for the polar silica gel stationary phase. acs.org The less polar ketone will travel further up the TLC plate with the mobile phase, resulting in a higher retention factor (Rf) value, while the more polar amine will interact more strongly with the silica gel and have a lower Rf value. acs.org

To monitor the reaction, small aliquots are taken from the reaction mixture at various time intervals and spotted on a TLC plate alongside the starting material as a reference. The plate is then developed in an appropriate solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexane). Visualization, often achieved using UV light or a chemical stain like ninhydrin (B49086) (which specifically reacts with primary amines to produce a colored spot), reveals the presence of reactants and products. researchgate.net The reaction is considered complete when the spot corresponding to the starting material has disappeared and a new spot corresponding to the product is prominent. acs.org

Table 2: Hypothetical TLC Monitoring of 2-Methylpentan-3-amine Synthesis

| Compound | Polarity | Expected Rf Value (e.g., in 20% EtOAc/Hexane) | TLC Spot Appearance |

|---|---|---|---|

| 2-Methylpentan-3-one (Starting Material) | Low | ~0.70 | Disappears as the reaction proceeds. |

| 2-Methylpentan-3-amine (Product) | High | ~0.25 | Appears and intensifies over time. |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of charged species, making it an excellent method for the characterization of this compound. nih.gov In solution, the hydrochloride salt dissociates, and in an acidic buffer below its pKa, the amine exists as a positively charged cation (an alkylaminium ion). CE separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.gov